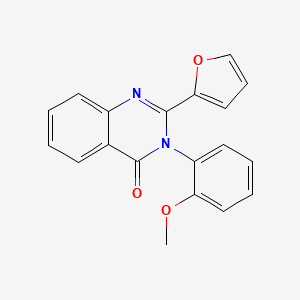

![molecular formula C18H20ClN3O2 B5526051 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives generally involves multiple steps, including chlorination, cyclization, acylation, and reactions with different phenols or amines. For example, a study by Jiang Da-feng (2010) describes the process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, which includes chlorination, cyclization, and acylation, achieving a yield of up to 37.5% (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often analyzed using techniques such as IR spectrometry and 1H NMR spectroscopy. These methods help in confirming the structure and functional groups present in the synthesized compounds, providing insight into their potential chemical behavior and interactions (Jiang Da-feng, 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including acetylation, bromination, and reaction with anhydrous piperazine. These reactions are influenced by factors such as the molar ratio of reagents and reaction temperature. The optimization of these conditions can significantly affect the yield and purity of the final product, as demonstrated in the synthesis of key intermediates for pharmaceutical applications (Dong Chuan-min, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. For example, the crystal structure of a complex formed between 4-methylphenol and piperazine has been determined, highlighting the importance of hydrogen bonding in stabilizing the structure (Zhimin Jin et al., 2001).

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

A study by Carceller et al. (1993) on the synthesis and evaluation of a second generation of (cyanomethyl)piperazines, including 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, highlights their increased oral activity and potential as PAF antagonists. The study demonstrates the compound's efficacy in vitro and in vivo, suggesting its utility in pharmacological development (Carceller et al., 1993).

Metabolic Studies

Research on the metabolic disposition of related compounds, such as casopitant, offers insights into the metabolism and elimination pathways in various species, including humans. These studies help in understanding the metabolic fate of compounds with structural similarities to 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, contributing to the development of safer and more effective therapeutic agents (Miraglia et al., 2010).

Pharmacological Development

The synthesis of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine and its catalytic property research by Wang-sheng (2011) reflects the compound's versatility in catalysis, potentially opening new avenues for drug development and chemical synthesis (Wang-sheng, 2011).

Bioactivity and Therapeutic Potential

Yamali et al. (2016) synthesized phenolic bis Mannich bases related to piperazine structures, evaluating their cytotoxic and carbonic anhydrase inhibitory effects. This research underlines the compound's potential as a lead molecule for anticancer drug development, showcasing the broad therapeutic possibilities of piperazine derivatives (Yamali et al., 2016).

Mécanisme D'action

Orientations Futures

The future directions for research on “1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” could include further studies on its synthesis, its physical and chemical properties, its biological activity, and its potential applications . For example, it could be interesting to investigate whether this compound has any pharmaceutical activity, given that many drugs contain a piperazine ring .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-14-12-15(19)5-6-16(14)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBFJXVWYLSSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)